4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL
Overview
Description
4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazine ring fused with a phenol group, which imparts distinct chemical properties.
Preparation Methods
The synthesis of 4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL typically involves multi-step organic reactions. The preparation methods often include:
Synthetic Routes: The synthesis begins with the formation of the benzoxazine ring through a cyclization reaction involving appropriate precursors
Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures, with the use of catalysts to facilitate the cyclization and substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is essential to obtain the pure compound.
Chemical Reactions Analysis
4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride, leading to the formation of corresponding alcohols.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reactions often conducted under reflux conditions.
Major Products: The major products depend on the specific reaction conditions and reagents used, but can include substituted phenols, quinones, and alcohols.
Scientific Research Applications
4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL involves its interaction with molecular targets such as enzymes and receptors. The benzoxazine ring and phenol group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
When compared to similar compounds, 4-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)-2-ETHOXYPHENOL stands out due to its unique structural features and versatile applications. Similar compounds include:
3-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)-2-naphthol: Shares a similar benzoxazine ring but differs in the substituent groups.
Phenol, 2-(1,4-dihydro-4,4-diphenyl-2H-3,1-benzoxazin-2-yl): Another compound with a benzoxazine ring, used in different applications.
Properties
IUPAC Name |
4-(4,4-diphenyl-1,2-dihydro-3,1-benzoxazin-2-yl)-2-ethoxyphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO3/c1-2-31-26-19-20(17-18-25(26)30)27-29-24-16-10-9-15-23(24)28(32-27,21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-19,27,29-30H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDPDPYZNMASSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2NC3=CC=CC=C3C(O2)(C4=CC=CC=C4)C5=CC=CC=C5)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.